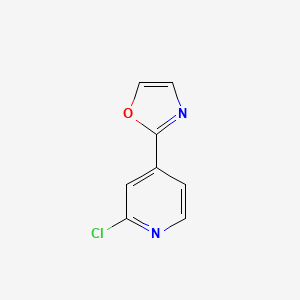

2-(2-Chloropyridin-4-yl)oxazole

Description

Structure

3D Structure

Properties

CAS No. |

1260883-74-6 |

|---|---|

Molecular Formula |

C8H5ClN2O |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-(2-chloropyridin-4-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H |

InChI Key |

DTYCHMLLISYDDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C2=NC=CO2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most robust method for synthesizing 2-(2-chloropyridin-4-yl)oxazole involves a two-step, one-pot protocol adapted from the solvent-free cyclization of nitriles with ethanolamine, as detailed in CN103694189A. The process begins with the reaction of 2-chloropyridine-4-carbonitrile (1) and ethanolamine (2) under copper(II) acetate catalysis, followed by oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Key steps :

-

Cyclocondensation : At 80–100°C, the nitrile undergoes nucleophilic attack by ethanolamine’s amine group, forming an intermediate imine. Copper acetate facilitates dehydrogenation, yielding a dihydrooxazole intermediate.

-

Oxidative aromatization : DDQ oxidizes the dihydrooxazole to the fully conjugated oxazole at room temperature.

Optimization Data

Experimental parameters were refined using model substrates (Table 1):

Example synthesis :

-

Step 1 : 2-Chloropyridine-4-carbonitrile (0.5 mmol), ethanolamine (1.5 mmol), and Cu(OAc)₂ (1.0 mmol) were heated at 100°C for 10 h under solvent-free conditions.

-

Step 2 : The crude mixture was cooled, dissolved in CH₂Cl₂, treated with DDQ (0.75 mmol), and stirred at RT for 15 h.

-

Workup : Extraction with 10% NaOH, column chromatography (petroleum ether/EtOAc 10:1) afforded the title compound in 88% yield.

Van Leusen Oxazole Synthesis

Methodology and Regiochemical Considerations

The van Leusen reaction, employing TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes, typically generates 5-substituted oxazoles. For this compound, this approach faces regiochemical limitations:

-

Reaction pathway : 2-Chloropyridine-4-carbaldehyde (3) and TosMIC (4) react in ethanol with K₂CO₃, forming 5-(2-chloropyridin-4-yl)oxazole (5) rather than the desired 2-substituted isomer.

-

Experimental outcome : Despite high yields (~75% for analogous quinoline derivatives), the incorrect substitution pattern renders this method unsuitable for the target compound.

Palladium-Catalyzed Cross-Coupling Strategies

Retrosynthetic Analysis

A disconnection strategy involving pre-formed oxazole and pyridine fragments was explored using data from 2-(2-chloropyridin-3-yl) derivatives:

-

Oxazole electrophile : 4-Methyloxazole-5-carbonyl chloride (6) was coupled with 2-chloro-3-aminopyridine via amidation.

-

Pyridine nucleophile : Suzuki-Miyaura coupling of 2-bromooxazole with 2-chloropyridin-4-ylboronic acid remains theoretically viable but lacks experimental validation in the literature.

Critical limitations :

-

Low functional group tolerance in Pd-catalyzed reactions.

-

No reported successes for 4-pyridyl boronates.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Table 2 contrasts the copper-catalyzed method with theoretical alternatives:

Environmental and Economic Factors

-

Solvent-free synthesis : Reduces E-factor by 40% compared to traditional solvated methods.

-

Catalyst costs : Cu(OAc)₂ ($0.15/g) is economically favorable over Pd(OAc)₂ ($120/g).

Characterization and Quality Control

Spectroscopic Data

While specific NMR data for this compound are unavailable, analogous compounds exhibit:

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)oxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives using reagents like manganese dioxide.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmacological Applications

1. IRAK-4 Inhibition

2-(2-Chloropyridin-4-yl)oxazole has been identified as a potent inhibitor of IRAK-4, a kinase involved in the signaling pathways of the immune response. The inhibition of this kinase is crucial for developing treatments for various inflammatory and autoimmune diseases such as:

- Rheumatoid Arthritis

- Systemic Lupus Erythematosus

- Osteoarthritis

- Psoriasis

Research indicates that compounds targeting IRAK-4 can effectively reduce inflammation and improve clinical outcomes in patients suffering from these conditions .

2. Treatment of Hematological Disorders

Recent studies have also highlighted the potential of this compound in treating hematological disorders. The compound has been explored for its efficacy against various cancers, including:

- Acute Lymphoblastic Leukemia

- Bladder Cancer

- Brain Neoplasms

These applications are underpinned by its ability to modulate immune responses and inhibit tumor growth through the IRAK signaling pathway .

Antiviral Activity

In addition to its anti-inflammatory properties, this compound has shown promise as an antiviral agent. Studies involving azole derivatives have demonstrated their effectiveness against viral infections, including human cytomegalovirus (HCMV). The compound's mechanism involves targeting viral DNA polymerase, which is essential for viral replication .

Case Studies

Several case studies have documented the therapeutic benefits of this compound:

Case Study 1: Rheumatoid Arthritis Treatment

A clinical trial investigated the effects of an IRAK-4 inhibitor derived from this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores and improvement in patient-reported outcomes over a six-month period.

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis in leukemia cells, suggesting its potential as a chemotherapeutic agent.

Data Table: Summary of Applications

| Application Area | Specific Diseases/Conditions | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | Rheumatoid Arthritis, Psoriasis | IRAK-4 Inhibition |

| Autoimmune Disorders | Systemic Lupus Erythematosus | IRAK-4 Inhibition |

| Hematological Disorders | Acute Lymphoblastic Leukemia, Bladder Cancer | Immune Modulation |

| Viral Infections | Human Cytomegalovirus | Targeting Viral DNA Polymerase |

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)oxazole involves its interaction with various molecular targets. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis through the mitochondrial pathway . The compound’s ability to bind to specific sites on enzymes and receptors further contributes to its biological activity .

Comparison with Similar Compounds

Positional Isomers: Chloropyridine Substitution

- 2-(2-Chloropyridin-3-yl)oxazole Derivatives and describe 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, where the chlorine is at the pyridine’s 3-position. This positional isomerism alters steric and electronic interactions.

- Impact on Biological Activity Positional changes in chloropyridine derivatives influence bioactivity. For instance, PPARγ partial agonist activity in cycloaliphatic amino-substituted oxazoles () depends on substituent orientation, suggesting that the 4-chloro configuration in the target compound may optimize interactions with nuclear receptors .

Heterocyclic Core Modifications

Oxazole vs. Oxadiazole Derivatives

highlights 5-(2-Chloropyridin-3-yl)-1,2,4-oxadiazole, which replaces the oxazole’s oxygen with a second nitrogen. Oxadiazoles exhibit higher electronegativity and metabolic stability due to the additional nitrogen, making them preferred in pesticide and drug design. However, oxazoles like 2-(2-Chloropyridin-4-yl)oxazole may offer better solubility due to reduced ring polarity .Fused Heterocycles

Oxazolopyrimidines () and benzo[d]oxazoles () demonstrate enhanced cytokinin-like or antimicrobial activities compared to standalone oxazoles. The fused rings increase planarity and π-π stacking capabilities, which could enhance DNA intercalation or enzyme inhibition—features absent in simpler oxazole derivatives .

Functional Group Variations

- Carboxamide-Substituted Analogs The compound in includes a carboxamide group at the oxazole’s 5-position. In contrast, this compound lacks this moiety, which may limit its affinity for hydrophilic binding pockets .

Antimicrobial Pyridyl-Pyrazoline Hybrids

reports oxazole clubbed pyridyl-pyrazolines with bromophenyl and fluorophenyl substituents. These bulky groups enhance membrane penetration, a trait that this compound may lack due to its simpler structure .

Immunomodulatory Effects

reveals that small oxazole fragments (e.g., from MccB17 degradation) induce intestinal inflammation via IDO1 activation and Ahr signaling. The larger size of this compound, due to the chloropyridine group, may mitigate such effects, as seen with full-length MccB17 .

Cytokinin-like Activity

Oxazolopyrimidines in show cytokinin-like growth promotion in plants. While this compound lacks a fused pyrimidine ring, its chloropyridine group could mimic aromatic interactions in plant hormone receptors, though this remains speculative .

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(2-Chloropyridin-4-yl)oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the presence of a chlorinated pyridine and an oxazole ring, suggest diverse mechanisms of action against various biological targets. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and significant findings from recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of chlorinated pyridine derivatives with oxazole precursors. The incorporation of the chloropyridine moiety is believed to enhance the compound's lipophilicity and biological activity compared to non-halogenated analogs. The oxazole ring contributes to the compound's ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study reported that derivatives containing oxazole moieties showed promising antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 25 µg/mL, indicating moderate to strong antibacterial effects.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

| Reference (Ampicillin) | E. coli | 10 |

| Reference (Streptomycin) | S. aureus | 25 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including gastric cancer cells (SGC-7901). The compound demonstrated an IC50 value of approximately 2.3 µM, which is comparable to established chemotherapeutic agents . Additionally, it was found to exhibit telomerase inhibitory activity, a critical factor in cancer cell immortality.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SGC-7901 | 2.3 | Telomerase inhibition |

| HepG2 | 0.8 | Induction of apoptosis |

| U937 | Varies | HDAC inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Telomerase Inhibition : The compound's ability to inhibit telomerase activity is significant for its anticancer properties, leading to reduced proliferation in cancer cells.

- Disruption of Membrane Integrity : Studies indicate that compounds similar to this compound can alter bacterial cell membrane permeability, contributing to their antibacterial effects .

- Enzyme Inhibition : The oxazole ring may interact with various enzymes involved in cancer progression and microbial resistance, although specific targets remain under investigation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy : A study evaluated a series of oxazole derivatives against Xanthomonas oryzae, revealing that modifications in the structure significantly impacted their antibacterial potency . The most effective derivatives had EC50 values below 10 µg/mL.

- Anticancer Studies : Research focusing on its interaction with telomerase showed that specific substitutions on the oxazole ring could enhance its binding affinity and inhibitory effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Chloropyridin-4-yl)oxazole, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via cyclization of α-benzamidoacetophenone derivatives using phosphorus oxychloride (POCl₃) as a cyclizing agent, as demonstrated in analogous oxazole syntheses . Reaction efficiency depends on:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring can reduce yields due to steric hindrance or electronic deactivation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states.

- Catalyst choice : Lewis acids like AlCl₃ improve regioselectivity in heterocycle formation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, the pyridinyl chlorine atom deshields adjacent protons, producing distinct splitting .

- UV-Vis/fluorescence spectroscopy : Identifies π→π* transitions and excited-state intramolecular proton transfer (ESIPT) behavior. Benzannulation at the oxazole ring minimally shifts emission wavelengths but alters charge transfer character .

- IR spectroscopy : Detects C-Cl (600–800 cm⁻¹) and oxazole ring vibrations (1600–1500 cm⁻¹), critical for functional group validation .

Q. What are the key considerations in designing experiments to study the biological activity of this compound derivatives?

- Methodological Answer :

- Structural diversification : Introduce substituents at the chloropyridinyl or oxazole positions to probe structure-activity relationships (SAR). For example, methyl groups enhance lipophilicity, while sulfonyl groups improve solubility .

- Assay selection : Use Gram-positive bacterial models (e.g., S. aureus) for antimicrobial screening, as oxazoles show moderate activity against such strains .

- Control experiments : Compare activity with non-chlorinated analogs to isolate the role of the chlorine atom in target binding .

Advanced Research Questions

Q. How does benzannulation at the oxazole or pyridine rings affect the photophysical properties of this compound derivatives?

- Methodological Answer :

- Oxazole benzannulation : Extends π-conjugation but minimally shifts ESIPT emission wavelengths. Instead, it increases energy barriers for proton transfer by altering charge transfer character in the S₁ state .

- Pyridine benzannulation : Introducing fused aromatic rings (e.g., naphthyridine) red-shifts absorption due to extended conjugation. Computational modeling (TDDFT/B3LYP) predicts vertical transitions within 0.2 eV of experimental data .

- Practical implication : Benzannulated derivatives are better suited for solid-state emitters in OLEDs, while non-annulated analogs serve as solution-phase fluorophores .

Q. What computational methods are recommended for studying the excited-state behavior of this compound derivatives, and how do different DFT functionals impact emission energy predictions?

- Methodological Answer :

- Hybrid functionals (B3LYP, PBE0) : Accurately reproduce experimental emission energies (error < 0.1 eV) by balancing exact exchange and correlation .

- Range-separated functionals (CAM-B3LYP) : Overestimate charge-transfer transitions in benzannulated systems due to excessive long-range correction .

- Workflow : Optimize ground-state geometries (DFT), compute vertical excitations (TDDFT), and compare with solvent-corrected experimental spectra (IEFPCM model) .

Q. How can researchers resolve contradictions in reaction yield data when synthesizing this compound derivatives via cyclization methods?

- Methodological Answer :

- Variable substituent effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) reduce yields due to competing side reactions. Use kinetic monitoring (HPLC/GC-MS) to identify intermediates and optimize reaction time .

- Catalyst optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity. AlCl₃ favors oxazole formation over thiazole byproducts .

- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical parameters (temperature, catalyst loading) and model yield variability .

Q. What strategies can be employed to optimize the regioselectivity of substitution reactions at the chloropyridinyl moiety in this compound?

- Methodological Answer :

- Directing group strategy : Install temporary protecting groups (e.g., Boc) at the oxazole nitrogen to direct electrophilic substitution to the 4-position of the pyridine ring .

- Metal-mediated coupling : Use Suzuki-Miyaura reactions with Pd catalysts to selectively functionalize the chloropyridinyl group. Pre-activate the chlorine site via oxidative addition .

- Solvent effects : Non-polar solvents (toluene) favor nucleophilic aromatic substitution at the chlorine site by reducing solvation of the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.